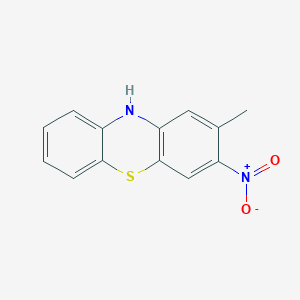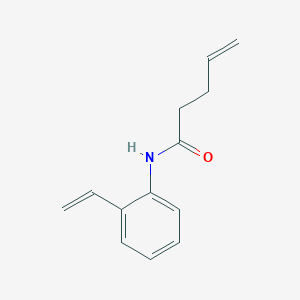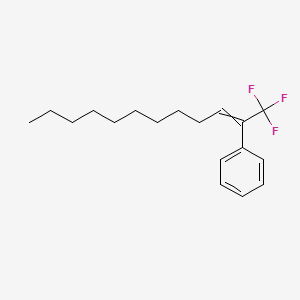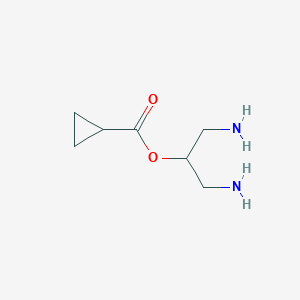
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of four amino acids: L-Proline, L-asparagine, and two L-tyrosine molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, L-tyrosine can be protected using Boc anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are commonly used in industrial settings to produce peptides efficiently .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .
Aplicaciones Científicas De Investigación
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, asparagine residues play a role in the metabolism of toxic ammonia through the action of asparagine synthetase . Tyrosine residues can be involved in phosphorylation events, affecting signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline, L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-: Another peptide with similar amino acid composition but different sequence.
L-Proline, L-alanyl-L-asparaginyl-L-threonyl-L-tyrosyl-L-leucyl-L-leucyl-L-threonyl-L-seryl-: A longer peptide with additional amino acids.
Uniqueness
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- is unique due to its specific sequence and combination of amino acids. The presence of two tyrosine residues provides unique chemical properties, such as the ability to undergo oxidation to form dityrosine. Additionally, the combination of proline and asparagine residues contributes to the peptide’s structural and functional characteristics .
Propiedades
Número CAS |
821772-10-5 |
|---|---|
Fórmula molecular |
C27H33N5O8 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H33N5O8/c28-19(14-23(29)35)24(36)30-20(12-15-3-7-17(33)8-4-15)25(37)31-21(13-16-5-9-18(34)10-6-16)26(38)32-11-1-2-22(32)27(39)40/h3-10,19-22,33-34H,1-2,11-14,28H2,(H2,29,35)(H,30,36)(H,31,37)(H,39,40)/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
YREXHOFGZCBWOR-CMOCDZPBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)


![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)


![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)


![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
